molecular formula C17H19N5O3 B2538003 3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide CAS No. 1421483-72-8

3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide

Cat. No. B2538003
CAS RN: 1421483-72-8
M. Wt: 341.371
InChI Key: PDRCFJNOAZMIMW-UHFFFAOYSA-N
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Description

The compound 3-methoxy-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-indazole-6-carboxamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and chemical biology. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related indazole and pyrazolopyridine derivatives has been reported in the literature. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, the synthesis of a difluorobenzamide derivative involved multiple steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a compound with potential as a PET imaging agent . These methods may provide a foundation for the synthesis of the compound , suggesting that multi-step synthetic routes involving the formation of the indazole core and subsequent functionalization could be applicable.

Molecular Structure Analysis

The molecular structure of indazole and pyrazolopyridine derivatives is characterized by the presence of nitrogen-containing heterocycles, which are common motifs in pharmacologically active compounds. The indazole moiety, in particular, is a bicyclic structure that can engage in various non-covalent interactions, potentially contributing to the binding affinity with biological targets . The presence of substituents such as methoxy groups can further modulate the molecule's electronic properties and overall shape, which are critical factors in drug-receptor interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves their functional groups. For example, the methoxy group can participate in reactions such as O-demethylation, which can be a key step in the metabolism of drug-like molecules . The presence of carboxamide and sulfonamidio groups can also influence the compound's reactivity, particularly in the context of forming hydrogen bonds or undergoing hydrolysis under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of heteroatoms and functional groups can affect properties such as solubility, lipophilicity, and stability. For instance, the introduction of fluorine atoms can increase the lipophilicity and metabolic stability of a molecule, which is beneficial for developing imaging agents . The methoxy and carboxamide groups can also impact the solubility and the molecule's ability to permeate biological membranes, which are important considerations in drug design .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has explored the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential pharmaceutical applications due to their structural complexity and functional diversity (Bacchi et al., 2005). This process is instrumental in creating a wide array of heterocyclic compounds, which could include structures similar to the specified indazole carboxamide.

Novel Synthesis and Biological Activities

The development of new synthetic routes for producing heterocyclic compounds, such as 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, has been documented, showcasing their antimicrobial activities (Badne et al., 2011). These findings suggest that compounds with similar structures may also exhibit significant biological activities, underlining the importance of such chemical entities in drug development and other applications.

Crystal Structure and Antiproliferative Activity

The crystal structure and antiproliferative activity of related compounds, like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have been characterized, highlighting their potential in cancer research (Lu et al., 2021). This study exemplifies the utility of indazole carboxamides in developing novel therapeutic agents with specific biological targets.

Indazole and Indole Carboxamides as MAO-B Inhibitors

Indazole- and indole-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the brain's catabolism of dopamine. Such compounds, including N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, offer promising leads for the development of treatments for neurological disorders, demonstrating the therapeutic potential of structurally related indazole carboxamides (Tzvetkov et al., 2014).

properties

IUPAC Name

3-methoxy-2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-21-17(25-2)13-7-6-12(11-14(13)20-21)16(24)18-8-4-10-22-15(23)5-3-9-19-22/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRCFJNOAZMIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCN3C(=O)C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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